(23S,25R)-23,25,26-trihydroxycalciol
Description
(23S,25R)-23,25,26-Trihydroxycalciol (23,25,26(OH)₃D₃) is a hydroxylated metabolite of 25-hydroxyvitamin D₃ (25(OH)D₃), a precursor to the active hormonal form of vitamin D₃, calcitriol (1,25(OH)₂D₃). This compound is biosynthesized primarily in the kidney through the action of cytochrome P450 enzyme CYP24A1, which catalyzes the sequential hydroxylation of 25(OH)D₃ at the C23 and C26 positions . Its identification relies on advanced analytical techniques, including UV spectroscopy, mass spectrometry, and chemical derivatization .
23,25,26(OH)₃D₃ serves as a critical intermediate in the catabolic pathway of vitamin D₃, leading to the formation of 25-hydroxycholecalciferol-26,23-lactone (calcitriol lactone), a terminal metabolite with distinct biological activities .
Properties
Molecular Formula |
C27H44O4 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(2R,4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol |
InChI |
InChI=1S/C27H44O4/c1-18-7-10-22(29)15-21(18)9-8-20-6-5-13-27(4)24(11-12-25(20)27)19(2)14-23(30)16-26(3,31)17-28/h8-9,19,22-25,28-31H,1,5-7,10-17H2,2-4H3/b20-8+,21-9-/t19-,22+,23+,24-,25+,26-,27-/m1/s1 |
InChI Key |
GDIBDBUYVICGLY-CLKUJDLHSA-N |
SMILES |
CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Isomeric SMILES |
C[C@H](C[C@@H](C[C@](C)(CO)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Metabolic Differences
Key Findings :
- Metabolic Stability : 23,25,26(OH)₃D₃ is unstable in vivo, rapidly converting to 25(OH)D₃-26,23-lactone via CYP3A-mediated lactonization. In contrast, calcitroic acid (a terminal metabolite) is stable and excreted renally .
- CYP3A isoforms (e.g., CYP3A4 in humans) are indispensable for lactone synthesis, as demonstrated in Cyp24a1-knockout rats .
- Biological Activity : While 25(OH)D₃-26,23-lactone binds VDR and suppresses hypercalcemia, 23,25,26(OH)₃D₃ lacks significant receptor affinity, functioning primarily as a metabolic intermediate .
Pharmacokinetic and Functional Contrasts
- 25(OH)D₃-26,23-Lactone :
- Calcitroic Acid: At 20 nM, induces CYP24A1 promoter activity more potently than 25(OH)D₃-26,23-lactone but fails to upregulate CYP24A1 mRNA in keratinocytes, suggesting tissue-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
